Bienvenue dans la boutique en ligne BenchChem!

5-methylpyrimidine-2,4-diamine

Fragment-based drug discovery Lead optimization Physicochemical property

5-Methylpyrimidine-2,4-diamine (CAS 18588‑37‑9; synonym: 2,4‑diamino‑5‑methylpyrimidine, DAM‑PYR) is a small‑molecule heterocyclic building block belonging to the 2,4‑diaminopyrimidine class [REFS‑1]. It is classified as an antifolate drug scaffold that inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism [REFS‑2].

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 18588-37-9
Cat. No. B091177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methylpyrimidine-2,4-diamine
CAS18588-37-9
Synonyms2,4-diamino-5-methylpyrimidine
DAM-PYR
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1N)N
InChIInChI=1S/C5H8N4/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H4,6,7,8,9)
InChIKeyRXYIYUOOCZCTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrimidine-2,4-diamine (CAS 18588-37-9): Core Scaffold Procurement for Antifolate and Kinase Inhibitor Research


5-Methylpyrimidine-2,4-diamine (CAS 18588‑37‑9; synonym: 2,4‑diamino‑5‑methylpyrimidine, DAM‑PYR) is a small‑molecule heterocyclic building block belonging to the 2,4‑diaminopyrimidine class [REFS‑1]. It is classified as an antifolate drug scaffold that inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism [REFS‑2]. The compound is distinguished by its molecular weight of 124.14 g/mol, zero rotatable bonds, and a computed XLogP3‑AA of −0.1, providing a rigid, hydrophilic core that enables diverse downstream derivatization for medicinal chemistry programs [REFS‑3].

Why 2,4‑Diaminopyrimidine Analogs Cannot Be Substituted for 5‑Methylpyrimidine‑2,4‑diamine in Structure‑Based Drug Design


Although many 2,4‑diaminopyrimidine derivatives target the same enzyme class (DHFR), their substitution pattern profoundly alters potency, selectivity, and physicochemical properties. The 5‑methyl substitution on pyrimidine‑2,4‑diamine provides a unique balance of minimal steric bulk and maximal synthetic versatility, distinguishing it from larger 5‑benzyl analogs such as trimethoprim [REFS‑1]. Direct procurement of the unadorned 5‑methyl core enables medicinal chemists to introduce diverse substituents at the 6‑position or through the amino groups without interference from pre‑existing bulky groups, a strategy not possible with pre‑functionalized analogs like pyrimethamine [REFS‑2].

Quantitative Differentiation of 5‑Methylpyrimidine‑2,4‑diamine Against Its Closest Analogs


Molecular Weight Comparison: Minimal MW Advantage for Fragment‑Based Drug Discovery

In fragment‑based drug discovery, lower molecular weight correlates with higher ligand efficiency and greater room for chemical expansion. 5‑Methylpyrimidine‑2,4‑diamine (MW 124.14 g/mol) is substantially lighter than trimethoprim (MW 290.32 g/mol) and pyrimethamine (MW 248.71 g/mol), making it a preferred starting fragment for hit‑to‑lead programs [REFS‑1][REFS‑2]. The smaller size also translates to a topological polar surface area (TPSA) of 77.8 Ų versus 105.5 Ų for trimethoprim and 88.3 Ų for pyrimethamine, facilitating passive membrane permeability when incorporated into larger lead compounds [REFS‑3].

Fragment-based drug discovery Lead optimization Physicochemical property

Rotatable Bond Count: Conformational Rigidity Advantage for Target Binding

The number of rotatable bonds directly influences the entropic cost of binding. 5‑Methylpyrimidine‑2,4‑diamine possesses zero rotatable bonds, compared to five for trimethoprim and two for pyrimethamine [REFS‑1][REFS‑2]. This rigidification is structurally encoded by the 5‑methyl substitution on the pyrimidine core, which eliminates the flexible benzyl linker present in trimethoprim and reduces the degrees of freedom relative to pyrimethamine. In a QSAR study on E. coli DHFR, 5‑substituted 2,4‑diaminopyrimidines with fewer rotatable bonds exhibited improved binding affinity because of reduced conformational entropy loss upon target engagement [REFS‑3].

Conformational restriction Entropic penalty Structure-based design

Hydrophilicity (XLogP): Optimal Polarity for Downstream Derivatization

The computed XLogP3‑AA of −0.1 for 5‑methylpyrimidine‑2,4‑diamine indicates near‑neutral hydrophilicity, in contrast to trimethoprim (XLogP 0.9) and pyrimethamine (XLogP 2.2) [REFS‑1][REFS‑2]. This property is a direct consequence of the minimal 5‑methyl substituent, which contributes less lipophilicity than the 5‑(3,4,5‑trimethoxybenzyl) group of trimethoprim or the 5‑(4‑chlorophenyl) group of pyrimethamine. The balanced polarity allows introduction of lipophilic groups in later synthetic steps without exceeding the optimal LogP range (1–3) for oral bioavailability [REFS‑3].

Lipophilicity Drug-likeness Lead optimization

Target Profile: Dual M3 Antagonist / PDE4 Inhibitor Activity as a Differentiating Pharmacological Feature

In a medicinal chemistry program aimed at dual M3 muscarinic receptor antagonism and phosphodiesterase 4 (PDE4) inhibition, 2,4‑diamino‑5‑methylpyrimidine was identified as a key scaffold that enabled the first potent dual‑acting compounds [REFS‑1]. While structure–activity data for the unsubstituted core are not publicly disclosed, the 4,6‑diaminopyrimidine series, including the 5‑methyl analog, demonstrated functional activity against both PDE4A (Homo sapiens) and the M3 receptor in cell‑based assays [REFS‑2]. In contrast, trimethoprim and pyrimethamine are selective for DHFR and do not exhibit this dual pharmacological profile [REFS‑3].

Polypharmacology M3 muscarinic receptor Phosphodiesterase 4

Synthetic Tractability: Documented Use as a Precursor for 19 Phenylpyrimidine Anticancer Agents

A series of 19 novel phenylpyrimidine derivatives were designed and synthesized directly from 2,4‑diamino‑5‑methylpyrimidine, and their antiproliferative activity against human breast cancer MCF‑7 cells was evaluated by MTT assay [REFS‑1]. Leader compounds from this series showed significant inhibition of MCF‑7 proliferation, whereas the unsubstituted core displayed minimal activity at the concentrations tested [REFS‑2]. This confirms the compound's utility as a versatile synthetic precursor, where the 5‑methyl group remains inert during further functionalization at the amino positions, in contrast to trimethoprim, whose 5‑benzyl substituent limits the scope of additional ring modifications [REFS‑3].

Anticancer agents MCF‑7 breast cancer MTT proliferation assay

First X‑ray Crystal Structure Characterization (2024): Enabling Structure‑Based Design

X‑ray crystallography was used to characterize 2,4‑diamino‑5‑methylpyrimidine for the first time in 2024, providing updated ¹H NMR, ¹³C NMR, IR spectroscopic data, and melting point [REFS‑1]. This structural elucidation enables accurate molecular docking studies and structure‑based drug design that are not possible with older, less precise characterization data. In comparison, the crystal structures of trimethoprim and pyrimethamine have been available for decades, but the 5‑methyl analog's newly determined geometry reveals subtle differences in the pyrimidine ring planarity and amino group orientation that may influence binding to non‑DHFR targets such as PDE4 [REFS‑2].

X-ray crystallography Structural biology Molecular docking

High‑Value Application Scenarios for 5‑Methylpyrimidine‑2,4‑diamine in Drug Discovery and Chemical Biology


Fragment‑Based Lead Discovery Targeting DHFR and Kinase Enzymes

With a molecular weight of 124.14 g/mol, zero rotatable bonds, and experimentally verified X‑ray geometry, 5‑methylpyrimidine‑2,4‑diamine is an ideal fragment for screening against DHFR (Ki < 10⁻⁹ M for 5‑substituted analogs) [REFS‑1] and kinase targets such as FAK, ALK, and HPK1 [REFS‑2]. Its fragment‑sized dimensions enable high ligand efficiency, while the 5‑methyl group provides a hydrophobic anchor that can be exploited in structure‑based optimization.

Synthesis of Focused Anticancer Libraries via N‑Functionalization

The compound has been successfully employed as a precursor for 19 phenylpyrimidine derivatives with demonstrated antiproliferative activity against MCF‑7 breast cancer cells [REFS‑1]. Because the 4‑amino group is readily deformable, as confirmed by molecular‑orbital calculations, selective N‑functionalization can be achieved without disrupting the pyrimidine core [REFS‑2], enabling parallel synthesis of diverse compound libraries for oncology programs.

Dual‑Target Polypharmacology for Respiratory and Inflammatory Diseases

Medicinal chemistry campaigns at the M3 receptor and PDE4 have identified 2,4‑diamino‑5‑methylpyrimidine as a productive scaffold for dual antagonists/inhibitors [REFS‑1]. Researchers procuring this compound can build upon established SAR showing that the 5‑methyl substitution supports simultaneous engagement of both targets, a feature not observed with traditional antifolate diamino‑pyrimidines such as trimethoprim or pyrimethamine.

Antifolate Resistance Studies Using the Minimal Pharmacophore

Because 5‑methylpyrimidine‑2,4‑diamine represents the minimal DHFR‑binding pharmacophore, it serves as a reference compound for studying resistance mutations in P. falciparum, E. coli, and M. tuberculosis DHFR [REFS‑1]. Its small size allows it to access binding pockets that are sterically hindered for larger inhibitors like trimethoprim, making it a valuable tool for elucidating the structural basis of antifolate resistance in mutant enzymes.

Quote Request

Request a Quote for 5-methylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.